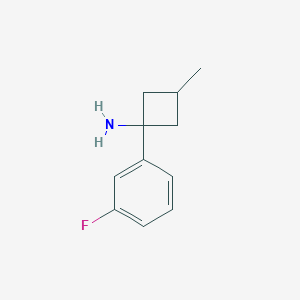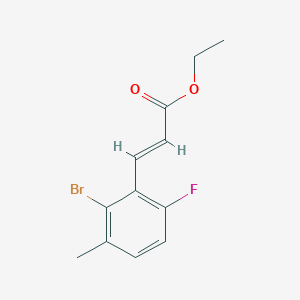
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features an imidazole ring substituted with a methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis One common approach is the condensation of an appropriate imidazole derivative with a methoxybenzyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Dihydroimidazole derivatives.
Substitution: Various N-substituted derivatives depending on the reagent used.
科学的研究の応用
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. Pathways involved include modulation of enzyme activity and receptor binding, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(5-benzyl-1H-imidazol-4-YL)propanoic acid: Lacks the methoxy group, resulting in different chemical properties and biological activity.
(S)-2-Amino-3-(5-(2-hydroxybenzyl)-1H-imidazol-4-YL)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.
Uniqueness
(S)-2-Amino-3-(5-(2-methoxybenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the methoxybenzyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
(2S)-2-amino-3-[5-[(2-methoxyphenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-20-13-5-3-2-4-9(13)6-11-12(17-8-16-11)7-10(15)14(18)19/h2-5,8,10H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChIキー |
DUCINGJWRUXCCH-JTQLQIEISA-N |
異性体SMILES |
COC1=CC=CC=C1CC2=C(N=CN2)C[C@@H](C(=O)O)N |
正規SMILES |
COC1=CC=CC=C1CC2=C(N=CN2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)






![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)


